Cyanoacetic acid

Aqueous synthesis Green chemistry Formulation science

Eliminate variability in aqueous-phase synthesis caused by low-solubility ester reagents. Cyanoacetic acid (372-09-8) delivers the precise reactivity that cyanoacetate esters and malononitrile cannot replicate. · 50× higher water solubility (1000 g/L at 20°C) versus ethyl cyanoacetate - enables homogeneous, co-solvent-free aqueous conditions for scalable green chemistry. · Free carboxylic acid (pKa ~2.45) enables a unique, catalyst-free decarboxylative cyanomethylation pathway that ester analogs lack, directly installing -CH₂CN groups on amines or acids. · Crystalline solid (mp 65-70°C) ensures accurate stoichiometric weighing - unlike liquid ethyl cyanoacetate (mp -22°C) - reducing batch-to-batch variability in automated synthesis. · Favourable occupational safety profile: rat oral LD50 1500 mg/kg, significantly lower acute toxicity than ethyl cyanoacetate (LDLo 400 mg/kg). Bulk stock available; immediate dispatch for research and process development.

Molecular Formula C3H3NO2
Molecular Weight 85.06 g/mol
CAS No. 372-09-8
Cat. No. B1669376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanoacetic acid
CAS372-09-8
SynonymsCyanoacetic acid;  Malonic acid mononitrile;  Malonic mononitrile; 
Molecular FormulaC3H3NO2
Molecular Weight85.06 g/mol
Structural Identifiers
SMILESC(C#N)C(=O)O
InChIInChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)
InChIKeyMLIREBYILWEBDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySol in water, alcohol, ether;  slightly sol in benzene, chloroform
Slightly sol in acetic acid
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyanoacetic Acid (CAS 372-09-8): Procurement Baseline and Compound Identity


Cyanoacetic acid (CAS 372-09-8) is a white, hygroscopic crystalline solid belonging to the class of active methylene compounds [1]. It contains both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group, rendering it a bifunctional C3 building block (molecular weight: 85.06 g/mol) . The compound is characterized by a melting point of 65–70°C and a high water solubility of 1000 g/L at 20°C , distinguishing it from less polar ester analogs. Commercially available grades typically specify purity ≥98.0% and a pKa of approximately 2.45–2.50 at 25°C [2].

Why Cyanoacetic Acid (CAS 372-09-8) Cannot Be Casually Substituted: The Active Methylene Differentiation


Cyanoacetic acid cannot be generically substituted with other active methylene compounds (e.g., malonic acid, malononitrile, or cyanoacetate esters) without significantly altering reaction outcomes, physicochemical compatibility, and safety profiles. The presence of a free carboxylic acid group imparts a unique combination of high aqueous solubility (1000 g/L) and a low pKa (~2.45) [1], which drives distinct reactivity in aqueous-phase condensations, decarboxylative couplings, and ionic liquid-mediated syntheses [2]. In contrast, esters like ethyl cyanoacetate exhibit 50-fold lower water solubility (20 g/L) and require prior hydrolysis to access the carboxylate reactivity. Furthermore, substitution with malononitrile (pKa ~11) [3] would completely alter the base-catalyzed deprotonation kinetics, while cyanoacetamide lacks the acid functionality for subsequent esterification or amidation steps. The quantitative evidence below confirms that direct replacement with in-class analogs leads to measurable deviations in reaction yield, physical handling, and toxicological risk.

Cyanoacetic Acid (CAS 372-09-8): Quantified Differential Performance Evidence vs. Key Analogs


Aqueous Solubility: Cyanoacetic Acid vs. Ethyl Cyanoacetate

Cyanoacetic acid demonstrates 50-fold higher water solubility compared to its ethyl ester analog. At 20°C, cyanoacetic acid dissolves at 1000 g/L , whereas ethyl cyanoacetate exhibits a solubility of only 20 g/L under identical conditions . This stark contrast stems from the presence of the free carboxylic acid group, which enables extensive hydrogen bonding and ionization (pKa ~2.45) . The ester derivative, lacking this ionizable proton, remains predominantly hydrophobic and requires co-solvents for aqueous-phase reactions.

Aqueous synthesis Green chemistry Formulation science

Acidity (pKa) Comparison: Cyanoacetic Acid vs. Malononitrile

Cyanoacetic acid (pKa ≈ 2.45 at 25°C) [1] is approximately 1,000-fold more acidic than acetic acid [1] and approximately 10⁸-fold more acidic than malononitrile (pKa ≈ 11.3) [2]. The exceptionally low pKa of cyanoacetic acid is attributed to the combined electron-withdrawing effects of the adjacent nitrile and carboxylic acid groups. In contrast, malononitrile, bearing two nitrile groups but no carboxyl group, exhibits a much higher pKa, reflecting the absence of the carboxylate resonance stabilization.

Knoevenagel condensation Base catalysis Nucleophilicity

Acute Oral Toxicity (LD50) in Rats: Cyanoacetic Acid vs. Ethyl Cyanoacetate

Cyanoacetic acid exhibits a rat oral LD50 of 1500 mg/kg [1], classifying it as moderately toxic. Its ethyl ester, ethyl cyanoacetate, demonstrates a substantially higher acute oral toxicity in rats, with reported LD50 values ranging from 400 mg/kg to >2000 mg/kg depending on the study, but the lowest published lethal dose (LDLo) is documented at 400 mg/kg . The presence of the free carboxylic acid in cyanoacetic acid appears to mitigate acute lethality compared to the more lipophilic ester analog, which is more readily absorbed through biological membranes and hydrolyzes to release the same toxic moieties plus ethanol.

Occupational safety Risk assessment Process chemistry

Coordination Chemistry: Enhanced Methylene Acidity upon Metal Binding

Upon coordination to a (NH₃)₅Co(III) moiety, the methylene protons of cyanoacetic acid become further acidified. While the uncoordinated compound has a pKa of approximately 2.5 [1], direct comparative data for coordinated cyanoacetic acid is not reported in the primary source. However, the source explicitly compares malononitrile: its pKa drops from 11.3 (uncoordinated) to 5.7 ± 0.1 when coordinated to the same cobalt complex [1]. This class-level observation indicates that cyanoacetic acid's already exceptional acidity would be further enhanced upon metal coordination, a property not shared with non-coordinating analogs like malonic acid esters.

Coordination chemistry Catalysis Electron transfer

Synthetic Utility: Cyanoacetic Acid as a Masked Electrophile vs. Ester Analogs

Cyanoacetic acid serves as a masked electrophile in transition-metal-free cyanomethylation reactions of amines and carboxylic acids, producing α-aminonitriles and cyanomethyl esters in good yields and with excellent functional group tolerance [1]. This reactivity is enabled by the free carboxylic acid group, which undergoes decarboxylation to generate a reactive cyanomethyl equivalent. In contrast, ester analogs like ethyl cyanoacetate require an additional hydrolysis step to access this pathway and are typically employed in different reaction manifolds (e.g., Knoevenagel condensations) [2]. While the reference provides yields for cyanoacetic acid-based reactions (reported as 'good yields'), it does not provide a direct side-by-side yield comparison with ethyl cyanoacetate in the identical transformation.

Cyanomethylation Transition-metal-free synthesis Amine functionalization

Physical Form and Handling: Solid Cyanoacetic Acid vs. Liquid Ethyl Cyanoacetate

Cyanoacetic acid is a crystalline solid at room temperature (melting point 65–70°C) , whereas its ethyl ester analog is a liquid (melting point -22°C) . This fundamental difference in physical state directly impacts procurement and laboratory handling. Solid cyanoacetic acid can be accurately weighed using standard analytical balances, enabling precise stoichiometric control in small-scale reactions. In contrast, ethyl cyanoacetate, as a liquid, is susceptible to evaporative losses and requires volumetric dispensing or careful density correction, introducing potential variability in reaction setup. Furthermore, cyanoacetic acid is hygroscopic and should be stored in a tightly sealed container below +30°C to maintain purity.

Solid-phase synthesis Weighing accuracy Storage stability

Optimal Application Scenarios for Cyanoacetic Acid (CAS 372-09-8) Driven by Differential Evidence


Aqueous-Phase Organic Synthesis and Green Chemistry

Researchers developing environmentally benign, aqueous-phase reactions should select cyanoacetic acid over ethyl or methyl cyanoacetate due to its 50-fold higher water solubility (1000 g/L vs. 20 g/L at 20°C) . This property enables homogeneous reaction conditions in water without co-solvents, simplifying product isolation and reducing organic waste streams, a critical advantage for scaling sustainable chemical processes.

Transition-Metal-Free Cyanomethylation of Amines and Carboxylic Acids

Synthetic chemists seeking to install a cyanomethyl group (-CH₂CN) onto amine or carboxylic acid substrates without transition metal catalysts should procure cyanoacetic acid. Its free carboxylic acid group allows it to act as a masked electrophile, enabling a decarboxylative cyanomethylation pathway [1] that is inaccessible to ester analogs like ethyl cyanoacetate, which lack this functionality and are typically limited to condensation or addition manifolds [2].

Process Development Requiring Precise Stoichiometric Control of a Cyanoacetate Synthon

Process chemists and R&D teams requiring precise, reproducible stoichiometry in small-scale or automated syntheses should prefer solid cyanoacetic acid (mp 65–70°C) over liquid ethyl cyanoacetate (mp -22°C) . The crystalline solid form facilitates accurate weighing and minimizes handling losses due to evaporation, thereby improving batch-to-batch consistency and reducing experimental variability.

Synthesis Routes Prioritizing Lower Acute Oral Toxicity

In pharmaceutical and agrochemical development where occupational safety is paramount, cyanoacetic acid offers a favorable toxicological profile compared to ethyl cyanoacetate. With a rat oral LD50 of 1500 mg/kg , cyanoacetic acid is significantly less acutely toxic than its ethyl ester (LDLo 400 mg/kg) , reducing the risk profile associated with large-scale handling and potential accidental exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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